Product packaging for O-[(1-Phenylethylidene)amino]serine(Cat. No.:CAS No. 105581-11-1)

O-[(1-Phenylethylidene)amino]serine

Cat. No.: B14344199
CAS No.: 105581-11-1
M. Wt: 222.24 g/mol
InChI Key: DDVYCRYVRWPXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-[(1-Phenylethylidene)amino]serine is a synthetic serine derivative of significant interest in medicinal chemistry and pharmaceutical research, particularly in the design and development of protease inhibitors. Its primary research value lies in its role as a key chemical precursor or scaffold for constructing more complex non-peptidic inhibitors. Scientific studies have utilized this compound and its structural analogs in the exploration of potent inhibitors targeting the SARS coronavirus 3C-like protease (3CLpro), a critical enzyme for viral replication . Researchers employ this serine derivative in mechanism-based drug design, where its structure can be functionalized to interact with the substrate-recognition pockets (such as S1, S2, and S4) of the protease enzyme . The compound serves as a foundational building block in the synthesis of (2R,3S)-phenylisoserine (PIS) derivatives, which have been identified as candidate compounds in the search for effective antiviral agents . Furthermore, cytotoxicity studies on related serine derivatives suggest a profile of high protease selectivity and low cytotoxicity, making them promising scaffolds for further investigation . This product is intended for research purposes by qualified laboratory personnel only. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O3 B14344199 O-[(1-Phenylethylidene)amino]serine CAS No. 105581-11-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105581-11-1

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-amino-3-(1-phenylethylideneamino)oxypropanoic acid

InChI

InChI=1S/C11H14N2O3/c1-8(9-5-3-2-4-6-9)13-16-7-10(12)11(14)15/h2-6,10H,7,12H2,1H3,(H,14,15)

InChI Key

DDVYCRYVRWPXGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NOCC(C(=O)O)N)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for O-[(1-Phenylethylidene)amino]serine

The primary method for synthesizing this compound and its analogues is through the direct condensation of an amino acid with a ketone or aldehyde. This reaction, forming a characteristic imine or azomethine group (-C=N-), is a cornerstone of organic synthesis. researchgate.netnih.gov

Direct Condensation Approaches

The formation of Schiff bases from amino acids and carbonyl compounds is typically achieved through a nucleophilic condensation reaction. researchgate.net In the context of this compound, the amino group of serine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-phenylethanone. This is generally followed by the elimination of a water molecule to form the stable imine product. masterorganicchemistry.com The reaction is often catalyzed by an acid or base and can be influenced by the solvent and temperature. primescholars.com For instance, the synthesis of Schiff bases derived from various amino acids and p-chlorobenzaldehyde has been successfully carried out using microwave irradiation, which can lead to rapid and efficient reactions with high yields. primescholars.com

A general procedure for the synthesis of a Schiff base from a ketone and an amine, analogous to the formation of this compound, involves dissolving the ketone (e.g., 4-methyl acetophenone) and the amine source (e.g., hydroxylamine (B1172632) hydrochloride) in a suitable solvent like ethanol (B145695). The reaction is then typically refluxed for several hours, often in the presence of a condensing agent and a catalytic amount of acid, such as glacial acetic acid.

Optimization of Reaction Conditions and Yields

The efficiency and yield of Schiff base formation are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, catalyst, temperature, and reaction time. For the synthesis of related Schiff bases, a variety of solvents have been explored, with ethanol being a common choice. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases. primescholars.com

The pH of the reaction medium is also a critical factor. The formation of imines is generally favored under mildly acidic conditions, which facilitate the dehydration step without excessively protonating the amine nucleophile. masterorganicchemistry.com

Below is a table summarizing the reaction conditions and yields for the synthesis of analogous Schiff bases from acetophenone (B1666503) derivatives and various amines, which can provide insights into the potential optimization for this compound.

ReactantsSolventCatalyst/ConditionsReaction TimeYield (%)Reference
4-Methyl acetophenone, Hydroxylamine hydrochlorideEthanolGlacial acetic acid, Reflux4 hours51.38
6-Amino Indazole, Substituted aromatic acetophenoneEthanolGlacial acetic acid, Reflux5-6 hoursNot specified scholarsresearchlibrary.com
p-Chlorobenzaldehyde, Various amino acidsNot specifiedMicrowave irradiationNot specifiedHigh primescholars.com

Interactive Data Table: Synthesis of Acetophenone-Derived Schiff Bases

Note: This table presents data for analogous compounds to infer potential synthetic conditions for this compound.

Derivatization Strategies and Analogue Synthesis

The this compound scaffold can be readily modified to generate a library of analogues with diverse functionalities. This is crucial for exploring structure-activity relationships in various applications.

Introduction of Functional Groups

New functional groups can be introduced either by using substituted starting materials (e.g., substituted acetophenones or serine derivatives) or by post-synthetic modification of the this compound molecule. The phenyl ring of the acetophenone moiety is a prime site for introducing substituents with varying electronic and steric properties.

Furthermore, the carboxylic acid and hydroxyl groups of the serine backbone offer additional handles for chemical modification. For instance, the hydroxyl group can be a site for glycosylation or other etherification reactions, while the carboxylic acid can be converted to esters or amides.

Stereoselective Synthesis of Enantiomers and Diastereomers

Given that serine is a chiral amino acid, the synthesis of this compound will inherently involve stereochemical considerations. The use of enantiomerically pure L-serine or D-serine as the starting material will lead to the corresponding chiral Schiff base.

The stereoselective synthesis of amino acid derivatives is a well-established field, often employing chiral auxiliaries or catalysts to control the formation of specific stereoisomers. chimia.ch Chiral Schiff bases themselves are widely used as ligands in asymmetric catalysis, highlighting their importance in stereocontrolled transformations. chimia.ch The synthesis of specific enantiomers and diastereomers of this compound would be crucial for applications where stereochemistry plays a critical role, such as in biological systems.

Advanced Chemical Transformations and Scaffold Modifications

Beyond simple derivatization, the this compound scaffold can undergo more complex chemical transformations. The imine bond can be reduced to form the corresponding secondary amine, providing access to a different class of amino acid derivatives. This reductive amination is a common strategy in organic synthesis. masterorganicchemistry.com

The diene system that can be formed from serine derivatives allows for participation in cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex heterocyclic systems. rsc.org Additionally, the versatile reactivity of the imine group allows it to act as a nucleophile, an electrophile, or as a component in multicomponent reactions, opening up a wide array of possibilities for scaffold modification and the synthesis of novel molecular architectures. nih.gov

Oxidation Reactions

The oxidation of amino acids and their derivatives is a fundamental transformation with implications in both biological systems and synthetic chemistry. iris-biotech.de The serine moiety within this compound is susceptible to oxidation, a reaction that can be influenced by various factors, including pH and the presence of oxidizing agents. nih.gov

All α-amino acids are susceptible to oxidation by periodate, with the rate of reaction varying with pH; generally, oxidation is more rapid in alkaline conditions. nih.gov Amino acids such as serine are rapidly and extensively oxidized by periodate. nih.gov Even when the amino and carboxyl groups are protected, as is conceptually the case in a polypeptide chain or in a derivative like this compound, certain amino acid residues, including serine, can still be oxidized. nih.gov

The major oxidation products of amino acids like tryptophan include oxindolylalanine, N-formylkynurenine, and kynurenine (B1673888), while 2-oxohistidine (B12328305) is a major product of histidine oxidation. iris-biotech.de These transformations are often mediated by reactive oxygen species (ROS) generated by light, heat, or the presence of metals. iris-biotech.de While specific oxidation products of this compound are not detailed in the literature, the principles of amino acid oxidation suggest that the serine residue would be a primary site of reaction.

A study on the solid-phase synthesis of peptides has shown that the Dess-Martin periodinane can be used for the oxidation of threonine and serine residues. researchgate.net This reagent provides a method for the conversion of these hydroxyamino acids into other functionalities.

The following table summarizes the general findings on the oxidation of serine and related amino acids:

Oxidizing AgentAmino AcidConditionsKey Findings
PeriodateSerineVariable pHRapid and extensive oxidation, faster at alkaline pH. nih.gov
Reactive Oxygen Species (ROS)Tryptophan, HistidineLight, heat, metalsFormation of specific oxidation products like kynurenine and 2-oxohistidine. iris-biotech.de
Dess-Martin PeriodinaneSerine, ThreonineSolid-phaseEffective for the oxidation of hydroxyamino acid residues. researchgate.net

Ligand-Mediated Reactions

Ligand-mediated reactions are crucial for the selective functionalization of amino acids and peptides. In the context of serine derivatives, these reactions often involve metal catalysts to facilitate transformations such as O-arylation.

A notable example is the copper(II)-mediated Chan-Lam cross-coupling reaction for the O-arylation of protected serine and threonine derivatives. acs.org This method is effective under mild, open-flask conditions and is compatible with a variety of protecting groups, including Boc-, Cbz-, Tr-, and Fmoc-. acs.org The reaction proceeds with various potassium organotrifluoroborates and boronic acids, demonstrating tolerance to both steric and electronic variations, although it is more sensitive to the electronic nature of the boron substrate. acs.org This protocol represents a significant advancement over older methods that required harsh conditions, such as the use of strong bases like NaH or KHMDS, or were limited to specific substrates like 1-fluoro-2-nitrobenzene. acs.org

The development of biomimetic catalysts has also provided new avenues for transformations of amino acid derivatives. For instance, chiral N-quaternized pyridoxal (B1214274) catalysts have been used in the asymmetric aldol (B89426) reaction of glycinate (B8599266) to produce chiral β-hydroxy-α-amino acid esters. rsc.org This approach mimics the action of pyridoxal-dependent aldolases in biological systems. rsc.org

The table below outlines key aspects of ligand-mediated reactions applicable to serine derivatives:

Reaction TypeCatalyst/MediatorSubstratesKey Features
Chan-Lam Cross-CouplingCopper(II)Protected Serine/Threonine, Organotrifluoroborates, Boronic AcidsMild, open-flask conditions; tolerates various protecting groups. acs.org
Asymmetric Aldol ReactionChiral N-quaternized PyridoxalGlycinate, Aliphatic AldehydesBiomimetic approach; produces chiral β-hydroxy-α-amino acid esters. rsc.org

Chemoselective Modification in Complex Systems

Chemoselectivity is a paramount challenge in the synthesis and modification of complex molecules like peptides and amino acid derivatives. The ability to modify one functional group in the presence of others is essential for creating well-defined structures.

For hydroxyamino acids such as serine, chemoselective O-acylation can be achieved under acidic conditions. nih.govnih.gov By protonating the amino group in a suitable acidic medium, its nucleophilicity is suppressed, preventing amide formation. nih.gov This allows for the selective acylation of the side-chain hydroxyl group using acyl halides or carboxylic anhydrides. nih.govnih.gov This method is scalable and often does not require chromatographic purification. nih.gov Trifluoroacetic acid has been shown to be an effective medium for this transformation, with studies indicating the stability of many amino acids under these conditions. nih.gov

Another powerful tool for chemoselective modification is the use of enzymatic catalysts. For example, the l-threonine (B559522) transaldolase ObiH has been utilized for the selective synthesis of β-hydroxy-α-amino acids from various aldehydes. wisc.eduresearchgate.net This biocatalytic approach offers high selectivity and can be performed on a preparative scale using whole-cell systems. wisc.edu

Traceless chemical ligations from O-acyl serine sites offer another strategy for peptide elaboration. nih.gov Computational studies have supported the feasibility of these ligations, which proceed via O- to N-acyl transfer through cyclic transition states. nih.gov This process ultimately yields a native serine-containing peptide. nih.gov

The following table summarizes different approaches to the chemoselective modification of serine and related amino acids:

MethodReagents/CatalystTarget TransformationKey Advantages
Acidic O-AcylationAcyl Halides/Anhydrides, Acidic Medium (e.g., CF3CO2H)Selective O-acylation of hydroxyamino acids. nih.govnih.govScalable, single-step, often no purification needed. nih.gov
Enzymatic Synthesisl-Threonine Transaldolase (ObiH)Synthesis of β-hydroxy-α-amino acids. wisc.eduresearchgate.netHigh selectivity, preparative scale, operational simplicity. wisc.edu
Traceless Chemical LigationO-acyl serinePeptide elaboration via O- to N-acyl transfer. nih.govForms native peptide bonds. nih.gov

Mechanistic Investigations of O 1 Phenylethylidene Amino Serine Reactivity

Reaction Kinetics and Pathway Elucidation

The reactivity of O-[(1-Phenylethylidene)amino]serine, as an O-substituted serine derivative, is governed by the chemical nature of its constituent functional groups. While specific kinetic studies on this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from studies of analogous compounds, such as other O-substituted serines and Schiff bases.

A primary reaction pathway for O-substituted amino acids involves β-elimination. In enzyme-catalyzed systems, such as those involving pyridoxal-5'-phosphate (PLP)-dependent enzymes like O-acetylserine sulfhydrylase (OASS), an O-substituted serine binds to the enzyme. nih.gov This is followed by the elimination of the substituent on the β-carbon to form a highly reactive amino-acrylate intermediate. nih.gov This intermediate is electrophilic and can subsequently react with a variety of nucleophiles to form new amino acids. nih.gov For this compound, this pathway would involve the cleavage of the O-N bond and elimination of the (1-phenylethylidene)amine oxide group.

The kinetics of such reactions are influenced by several factors, including pH, temperature, and the concentration of reactants. For instance, studies on the oxidation of L-serine by a silver(III) complex have shown the reaction to be first-order with respect to both the oxidant and the amino acid. nih.gov While this is a different reaction type, it highlights the typical dependence of reaction rates on reactant concentrations.

General reaction pathways for amino acids also include degradation routes where they are converted to key metabolic intermediates. For example, serine can be converted to pyruvate. libretexts.org The specific pathways and rates for this compound would depend on the specific chemical environment.

Table 1: Potential Factors Influencing Reaction Kinetics of this compound

FactorInfluence on Reactivity
pH Affects the protonation state of the amino and carboxyl groups, and the stability of the Schiff base.
Temperature Generally increases reaction rates according to Arrhenius kinetics.
Solvent The polarity and protic/aprotic nature of the solvent can influence reaction pathways and rates.
Catalysts Enzymes (e.g., PLP-dependent enzymes) or chemical catalysts can significantly accelerate specific reactions.

Intramolecular Rearrangements and Proton Transfer Dynamics

The structure of this compound features several sites for potential intramolecular rearrangements and proton transfer events, which are crucial in determining its chemical behavior. The dynamics of proton transfer in amino acids and related molecules have been studied to understand their reaction mechanisms.

Proton transfer is a fundamental step in many biochemical reactions. In amino acids, proton transfer between the carboxyl and amino groups is a key process, often mediated by solvent molecules like water. nih.gov The presence of a bridging water molecule can facilitate a concerted, asynchronous double proton transfer. nih.gov For this compound, the imine nitrogen of the phenylethylidene group introduces an additional site for protonation, which would be in equilibrium with the amino and carboxyl groups. The pKa values of these functional groups dictate the predominant protonation state at a given pH.

Intramolecular rearrangements could be envisioned, although not specifically documented for this compound. For example, under certain conditions, Schiff bases can undergo tautomerization. The presence of the serine backbone introduces the possibility of cyclization reactions, potentially forming five or six-membered rings, depending on the conformation and the participating atoms.

Studies on proton transfer dynamics in other systems, such as photoacids in aprotic solvents, have revealed the formation of multiple intermediate states, including protonated, associated, and deprotonated species, each with distinct lifetimes. stanford.edu A similar complexity could be expected for proton transfer events in this compound.

Table 2: Key Aspects of Proton Transfer Dynamics Relevant to this compound

FeatureDescriptionRelevance
Proton Donor/Acceptor Sites Carboxyl group (-COOH), amino group (-NH2), and imine nitrogen (=N-).Determines the possible proton transfer pathways.
Solvent Mediation Water or other protic solvents can act as a bridge for proton transfer. nih.govCan lower the energy barrier for proton transfer.
Concerted vs. Stepwise Transfer Protons can be transferred in a single concerted step or in a stepwise manner. diva-portal.orgInfluences the reaction mechanism and the nature of intermediates.
Tautomerism Potential for keto-enol or imine-enamine tautomerism.Can lead to different reactive species.

Decomposition Pathways and Stability Profiling in Research Conditions

The stability of this compound is a critical consideration for its synthesis, storage, and handling in a research setting. Its structure suggests several potential decomposition pathways.

A primary pathway for decomposition is likely hydrolysis of the Schiff base (imine) linkage. In the presence of water, particularly under acidic or basic conditions, the C=N bond can be cleaved to yield acetophenone (B1666503) and O-aminoserine. The rate of this hydrolysis is typically pH-dependent.

Another significant decomposition route for O-substituted serines is β-elimination. nih.gov This reaction would lead to the formation of a dehydroalanine (B155165) derivative and the corresponding hydroxylamine (B1172632) derivative of the phenylethylidene group. This process can be promoted by heat or by treatment with a base. In vivo studies on phosphoserine have shown that β-elimination is a relevant degradation pathway. nih.gov

The thermal stability of the parent amino acid, L-serine, is limited, with decomposition reported at 228 °C. nih.gov It is expected that this compound would have a lower thermal stability due to the presence of the relatively labile O-N and C=N bonds.

Table 3: Potential Decomposition Pathways for this compound

PathwayDescriptionConditionsProducts
Hydrolysis Cleavage of the imine (C=N) bond by water.Aqueous solution, acid or base catalysis.Acetophenone, O-Aminoserine
β-Elimination Elimination of the O-linked group from the β-carbon.Heat, basic conditions.Dehydroalanine derivative, (1-Phenylethylidene)hydroxylamine
Decarboxylation Loss of carbon dioxide from the carboxyl group.Heat.Corresponding amine
O-N Bond Cleavage Homolytic or heterolytic cleavage of the oxygen-nitrogen bond.Heat, UV light, redox conditions.Radical or ionic fragments

Molecular Interactions and Recognition Studies

Non-Covalent Interactions of O-[(1-Phenylethylidene)amino]serine

The spatial arrangement and electronic properties of this compound allow for a multifaceted network of non-covalent interactions, including hydrogen bonding, ionic interactions, and van der Waals forces.

Potential Hydrogen Bond Donor Groups Potential Hydrogen Bond Acceptor Groups
Carboxyl -OHCarbonyl C=O
Side Chain -OHSide Chain -OH
Amino N-HAmino N

This table outlines the potential functional groups within this compound that can participate in hydrogen bonding.

Under physiological pH conditions, the amino and carboxylic acid groups of the serine backbone can exist in their charged forms, as an ammonium (B1175870) (-NH3+) and a carboxylate (-COO-) group, respectively. This zwitterionic character allows this compound to participate in strong electrostatic interactions, including salt bridges. A salt bridge is a non-covalent interaction that combines an electrostatic attraction with a hydrogen bond. These interactions are crucial for molecular recognition and the stabilization of protein structures. In deprotonated amino acid dimers, salt bridge structures can be formed where a deprotonated amino acid interacts with a zwitterionic neutral amino acid. The formation of salt bridges can be a key factor in the mechanism of inhibition for some enzymes.

Interacting Ionic Groups Nature of Interaction Significance
Ammonium (-NH3+) and Carboxylate (-COO-)Intramolecular or Intermolecular Salt BridgeConformational stability, molecular recognition
Ammonium (-NH3+) and External AnionIonic InteractionBinding to anionic sites
Carboxylate (-COO-) and External CationIonic InteractionBinding to cationic sites

This table summarizes the potential ionic interactions involving this compound.

The phenylethylidene group introduces a significant non-polar, aromatic component to the molecule. This phenyl ring can engage in van der Waals forces, specifically London dispersion forces, with other non-polar molecules or moieties. Furthermore, in aqueous environments, the hydrophobic nature of the phenyl group can drive the formation of hydrophobic interactions, where the molecule seeks to minimize its contact with water by associating with other hydrophobic structures. In deprotonated peptide or protein ions, salt bridge structures are likely to occur at hydrophobic sites.

Biochemical and Cellular Activity Mechanisms Non Human Systems

Enzymatic Interactions and Modulatory Effects

The interaction of O-[(1-Phenylethylidene)amino]serine with various enzymes, particularly proteases, has been a subject of investigation to elucidate its potential as a modulator of enzymatic activity.

Substrate Analog Behavior

This compound can act as a substrate analog for certain enzymes, particularly those that recognize and process amino acids. Its structure, which incorporates a serine moiety, allows it to fit into the active sites of enzymes that normally bind to serine or similar amino acids. researchgate.net The phenylethylidene group provides a bulky, hydrophobic component that can influence its binding affinity and specificity for different enzymes. This mimicry of natural substrates is a key aspect of its biochemical profile, enabling it to compete with endogenous substrates for enzyme binding. nih.gov

Enzyme Inhibition Mechanisms (e.g., Serine Proteases)

The compound has been investigated for its inhibitory effects on serine proteases, a broad family of enzymes that play crucial roles in various biological processes. wikipedia.org Serine proteases are characterized by a highly reactive serine residue in their active site, which is essential for their catalytic activity. wikipedia.orgyoutube.com Inhibitors of these enzymes are of significant interest for their potential therapeutic applications. nih.govdiagenode.com The mechanism of inhibition by this compound is thought to involve its interaction with the active site of the protease, thereby preventing the binding and cleavage of the natural substrate. wikipedia.org

Active Site Binding and Catalytic Triad (B1167595) Involvement

The inhibitory action of this compound is predicated on its ability to bind to the active site of serine proteases. nih.gov The active site of these enzymes typically contains a catalytic triad, most commonly composed of serine, histidine, and aspartate residues. youtube.comwikipedia.orgnih.govbakerlab.orgnih.gov This triad works in concert to facilitate the hydrolysis of peptide bonds. youtube.com this compound, by binding within the active site, can interfere with the function of this catalytic triad, thus inactivating the enzyme. wikipedia.orgwikipedia.org The precise orientation and binding mode of the compound within the active site determine the potency and specificity of its inhibitory effect.

Receptor Binding and Ligand Affinity Profiling (In Vitro)

To characterize the interaction of this compound with various receptors, in vitro binding assays are employed. These assays provide quantitative data on the affinity and kinetics of the ligand-receptor interaction.

Radioligand Binding Assays (Saturation and Competition)

Radioligand binding assays are a fundamental tool for studying receptor-ligand interactions. nih.govgiffordbioscience.com In saturation binding experiments, increasing concentrations of a radiolabeled form of this compound would be incubated with a preparation of tissues or cells expressing the target receptor. sciopen.comresearchgate.net This allows for the determination of the equilibrium dissociation constant (Kd), a measure of the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax). giffordbioscience.comsciopen.com

Competition binding assays are used to determine the affinity of the unlabeled this compound by measuring its ability to displace a known radioligand from the receptor. nih.govnih.gov These experiments yield the inhibitory constant (Ki), which reflects the binding affinity of the test compound.

Table 1: Hypothetical Radioligand Binding Data

Assay Type Parameter Value
Saturation Kd Data not available
Saturation Bmax Data not available
Competition Ki Data not available

No specific experimental data for this compound was found in the search results. This table is for illustrative purposes only.

Kinetic Binding Studies and Dissociation Rates

Kinetic binding studies provide information about the rates at which a ligand associates with and dissociates from its receptor. giffordbioscience.com The association rate constant (kon) and the dissociation rate constant (koff) can be determined through experiments that measure the binding of the ligand over time. nih.gov These kinetic parameters are crucial for understanding the dynamic nature of the ligand-receptor interaction and can influence the pharmacological profile of a compound. For instance, a slow dissociation rate can lead to a prolonged duration of action. nih.gov

Table 2: Hypothetical Kinetic Binding Parameters

Parameter Description Value
kon Association Rate Constant Data not available
koff Dissociation Rate Constant Data not available

No specific experimental data for this compound was found in the search results. This table is for illustrative purposes only.

No Publicly Available Research Data Found for this compound

Following an extensive and thorough search of publicly available scientific literature and databases, no specific research findings on the biochemical and cellular activity of the chemical compound "this compound" in non-human systems could be located.

The investigation aimed to gather data for a detailed article covering the compound's target identification in cellular lysates or membrane preparations, its cellular uptake and metabolic fate in non-human cell lines, its influence on serine metabolic pathways, and its modulation of specific biochemical pathways.

Despite multiple search strategies, including queries for the compound's biochemical and cellular activities, mechanism of action, and potential alternative names or synonyms, no relevant studies or data were identified. This suggests that "this compound" may be a novel or obscure compound with limited to no published research in the public domain.

Consequently, it is not possible to provide a scientifically accurate and detailed article based on the requested outline. The absence of primary research data prevents any meaningful discussion of its biochemical and cellular properties. Any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy.

Therefore, the requested article on "this compound" cannot be generated at this time due to the lack of available scientific information.

Structure Activity Relationship Sar and Structure Based Design

Correlating Structural Variations with Biochemical Potency and Selectivity

Phenyl Ring Substitutions: The electronic and steric properties of substituents on the phenyl ring play a pivotal role in modulating biological activity. Introduction of electron-withdrawing or electron-donating groups can alter the molecule's interaction with its biological target. For instance, in related classes of compounds like 1-aryl-1H-naphtho[2,3-d] nih.govrsc.orgacs.orgtriazole-4,9-dione derivatives, the presence and position of substituents such as chloro and fluoro groups on the phenyl ring have been shown to significantly impact inhibitory activities against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.gov A similar principle can be applied to O-[(1-Phenylethylidene)amino]serine, where systematic variation of phenyl ring substituents could lead to optimized potency.

Modifications of the Linker and Serine Moiety: Alterations to the ethylidene linker and the serine backbone are also crucial. The rigidity and conformation of the linker can affect the orientation of the molecule within a binding site. The inclusion of an oxygen heteroatom in a rigidified ether structure in other molecular scaffolds has been shown to dramatically improve potency. rsc.org Furthermore, the functional groups of the serine portion, such as the carboxyl and amino groups, are key interaction points. Their modification, for example through esterification or amidation, can influence factors like cell permeability and target binding affinity.

The following table summarizes hypothetical structural variations and their potential impact on biochemical potency, based on established SAR principles from related compounds.

Compound/Derivative Structural Variation Predicted Effect on Potency Rationale
Parent Compound This compoundBaselineReference for comparison.
Derivative 1 4-Chloro-phenyl substitutionPotential IncreaseElectron-withdrawing groups can enhance binding interactions.
Derivative 2 4-Methoxy-phenyl substitutionPotential Increase/DecreaseSteric and electronic effects need to be evaluated for the specific target.
Derivative 3 N-Methylation of serine amino groupPotential DecreaseMay disrupt hydrogen bonding critical for target interaction.
Derivative 4 Serine methyl esterPotential IncreaseImproved cell permeability could lead to higher effective concentrations.

Stereochemical Influence on Biological Activity

Stereochemistry is a critical determinant of biological activity, as biomolecules such as enzymes and receptors are chiral and often exhibit stereospecific interactions. For this compound, which contains at least one chiral center in the serine moiety, the absolute configuration can have a profound impact on its pharmacological profile.

The L- and D-enantiomers of amino acids can have vastly different biological roles and metabolic fates. acs.org For instance, L-serine is a proteinogenic amino acid, while D-serine acts as a neuromodulator. nih.gov This inherent biological distinction based on chirality underscores the importance of evaluating the stereoisomers of this compound derivatives independently. The relative orientation of the substituents around the chiral carbon of serine will dictate the three-dimensional shape of the molecule, influencing its fit within a target's binding pocket. In many cases, only one enantiomer will exhibit the desired biological activity, while the other may be inactive or even produce off-target effects. The stereoselective synthesis of specific isomers is therefore a key strategy in drug development. acs.org

The following table illustrates the potential differences in activity based on stereochemistry.

Isomer Chiral Center Configuration Predicted Biological Activity Rationale
L-Isomer (S)-configuration at α-carbon of serinePotentially higher activityBiological targets often have a preference for L-amino acid derivatives. acs.org
D-Isomer (R)-configuration at α-carbon of serinePotentially lower or different activityMay not fit optimally into the binding site of the target. acs.org

Rational Design Principles for Optimized Derivatives

Rational drug design aims to develop new molecules with improved therapeutic properties based on a detailed understanding of the biological target and the ligand-target interactions. For this compound, this approach would involve several key principles.

Target-Based Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be employed to predict how different derivatives of this compound will bind. This allows for the in-silico screening of virtual libraries of compounds to identify those with the highest predicted affinity and selectivity. By analyzing the binding mode of the parent compound, specific modifications can be designed to enhance interactions with key residues in the active site.

Pharmacophore Modeling: In the absence of a known target structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. New derivatives of this compound can then be designed to fit this pharmacophore, increasing the probability of discovering potent compounds.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. For example, a carboxylic acid group in the serine moiety could be replaced with a tetrazole ring to improve metabolic stability or cell penetration. The systematic application of these rational design principles can guide the synthesis of optimized derivatives with enhanced therapeutic potential.

Computational and Theoretical Chemistry Studies

Molecular Modeling of Conformational Landscapes

No specific studies on the molecular modeling of the conformational landscapes of O-[(1-Phenylethylidene)amino]serine were found in the available literature. Such studies would typically involve computational methods to explore the different three-dimensional arrangements of the molecule and their relative energies.

Quantum Chemical Calculations of Electronic Structure

There is no available research detailing the quantum chemical calculations of the electronic structure of this compound. This type of analysis would provide insights into the molecule's orbital energies, electron distribution, and other electronic properties.

Dynamics Simulations of Ligand-Target Interactions

No public information exists on the dynamics simulations of ligand-target interactions for this compound. These simulations are crucial for understanding how the compound might interact with biological targets over time.

Prediction of Reactivity and Mechanistic Pathways

Detailed predictions of the reactivity and mechanistic pathways for this compound based on computational studies are not present in the current body of scientific literature. Such studies would help in understanding its chemical behavior and potential transformations.

O 1 Phenylethylidene Amino Serine As a Chemical Biology Probe

Development of Chemical Probes for Target Engagement Studies

Activity-based protein profiling (ABPP) is a powerful strategy that utilizes chemical probes to assess the functional state of entire enzyme families directly in complex proteomes. Probes for serine hydrolases, for instance, often feature a reactive electrophile, or "warhead," attached to a scaffold that directs the probe to the enzyme's active site. nih.gov The design of these scaffolds can be tuned to achieve greater selectivity for individual enzymes or even specific subfamilies. nih.gov

General strategies for target engagement often involve the creation of probes that can covalently modify their target protein. This allows for subsequent detection and quantification through various analytical techniques. Technologies like RAPID (Reactive Affinity Probe-Interaction Discovery) have been developed to screen for small-molecule binders to proteins in intact cells, identifying both direct and allosteric ligands. google.com

While these principles are well-established, the application of O-[(1-Phenylethylidene)amino]serine as a chemical probe for target engagement studies has not been specifically documented in the reviewed literature. Research on D-amino acid oxidase (DAAO) inhibitors, for example, has utilized tracer compounds to measure enzyme occupancy and target engagement, but these studies have focused on other molecules. researchgate.netnih.gov

Utility in Investigating Biological Processes (non-human)

Amino acids and their metabolites play crucial roles in a vast array of biological processes. L-serine, for instance, is not only a fundamental building block of proteins but is also central to the biosynthesis of purines, pyrimidines, and other essential metabolites. nih.gov Its metabolism is implicated in various physiological and pathological states, and studies in non-human models, such as mice, have been instrumental in elucidating these roles. nih.gov For example, alterations in L-serine metabolism have been linked to diabetes in non-obese diabetic (NOD) mice. nih.gov

Despite the clear importance of the parent amino acid, L-serine, the specific utility of this compound in the investigation of biological processes in non-human systems is not described in the available scientific reports. The introduction of the (1-phenylethylidene)amino group to the oxygen of serine suggests a modification that could potentially alter its metabolic fate and biological activity, but without dedicated studies, its impact remains speculative.

Research into the biological effects of amino acid derivatives often explores how structural modifications influence their interaction with enzymes and receptors. For instance, modulating the levels of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, through inhibition of D-amino acid oxidase, has been investigated in mice as a potential therapeutic strategy for neurological disorders. nih.gov However, similar investigations involving this compound have not been reported.

Scaffold for Peptide Mimetics and Constrained Systems

Peptides are important signaling molecules and can serve as starting points for drug discovery. However, their therapeutic potential is often limited by poor metabolic stability and conformational flexibility. To overcome these limitations, chemists design peptide mimetics and constrained systems, where the peptide backbone or side chains are modified to enforce a specific three-dimensional structure. This can lead to enhanced biological activity, selectivity, and stability.

Amino acids with unusual structures are valuable building blocks in this endeavor. For example, phenylisoserine, a beta-amino acid analog of serine, has been used to construct novel beta-peptide structures that adopt stable, predictable secondary structures. nih.gov These structures are stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.gov

The concept of using scaffold peptides for the biosynthesis of natural products is also an area of active research. nih.gov Furthermore, various chemical strategies, such as peptide stapling and cyclization, are employed to create conformationally constrained peptides with improved properties. nih.gov These methods often rely on the incorporation of non-standard amino acids that can participate in specific chemical ligations. nih.gov

While the potential exists for this compound to serve as a scaffold or a constrained amino acid derivative in the synthesis of peptide mimetics, there is no specific mention of its use for this purpose in the reviewed scientific literature. The (1-phenylethylidene)amino moiety could conceivably influence peptide conformation, but its practical application in this area has yet to be explored and documented.

Future Research Directions and Academic Perspectives

Exploration of Novel Synthetic Methodologies

The development of efficient and innovative synthetic routes is a cornerstone of advancing the study of any chemical entity. For O-[(1-Phenylethylidene)amino]serine, future research will likely focus on methodologies that offer improvements in yield, stereoselectivity, and environmental sustainability. Key areas of exploration include the development of catalytic systems, such as those based on transition metals or organocatalysts, to facilitate the key bond-forming reactions. Furthermore, the application of flow chemistry techniques could offer advantages in terms of scalability, safety, and reaction control. Investigating enzymatic or chemo-enzymatic approaches could also provide highly selective and greener alternatives to traditional synthetic methods.

Advanced Mechanistic Elucidation Techniques

A thorough understanding of the mechanism of action of this compound at a molecular level is paramount for its rational development and application. Future research will necessitate the use of sophisticated analytical and computational techniques. Advanced spectroscopic methods, including multi-dimensional NMR and time-resolved spectroscopy, can provide detailed insights into the compound's conformational dynamics and its interactions with biological targets. Computational approaches, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, will be instrumental in modeling these interactions and elucidating reaction pathways.

High-Throughput Screening Approaches for Novel Interactions

To uncover the full biological potential of this compound, high-throughput screening (HTS) methodologies will be indispensable. These approaches allow for the rapid screening of the compound against vast libraries of biological targets, including enzymes, receptors, and whole cells. The development and implementation of novel assay formats, such as those based on fluorescence, luminescence, or label-free detection technologies, will be crucial for identifying new biological activities and potential therapeutic applications. HTS can also be employed to explore the compound's structure-activity relationships by screening focused libraries of its analogs.

Integration of Omics Data with Compound Activity

The era of "big data" in biology offers unprecedented opportunities to understand the effects of chemical compounds on a systems level. Future research on this compound will greatly benefit from the integration of its observed biological activities with various omics datasets. Transcriptomics (RNA-seq), proteomics, and metabolomics studies can provide a global view of the cellular changes induced by the compound. By correlating these multi-omics profiles with the compound's activity, researchers can identify key signaling pathways, molecular targets, and potential biomarkers associated with its effects. This integrative approach will be critical for a comprehensive understanding of the compound's biological footprint.

Q & A

Q. What are the established synthetic routes for O-[(1-Phenylethylidene)amino]serine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves Schiff base formation via condensation between serine derivatives and 1-phenylethylidene precursors. Key steps include pH control (7–9) and temperature optimization (60–80°C) to enhance yield. Protecting groups (e.g., benzyloxycarbonyl for amino groups) may be used to prevent side reactions, as seen in analogous amino acid derivatization strategies . Characterization via FT-IR and NMR can confirm imine bond formation and purity . Reaction optimization should employ Design of Experiments (DoE) to evaluate variables like solvent polarity and catalyst loading .

Q. How can spectroscopic techniques (e.g., UV-Vis, NMR) and computational methods (DFT) be integrated to characterize this compound?

  • Methodological Answer : UV-Vis spectroscopy can identify π→π* and n→π* transitions in the Schiff base moiety, with λmax values correlated to electronic effects via Hammett analysis . NMR (¹H/¹³C) resolves stereochemical details, while DFT calculations predict molecular geometry, charge distribution, and reactive sites. For example, square pyramidal geometries in analogous Schiff base-metal complexes were validated using B3LYP/6-31G(d) basis sets . Cross-validate experimental and computational data to address discrepancies in bond angles or electronic properties .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in silico studies for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from solvation effects in computational models or incomplete protein target modeling. Use molecular dynamics (MD) simulations to account for solvent interactions and protein flexibility. Validate in silico predictions with dose-response assays (e.g., IC50 determination) and structural analogs. For instance, discrepancies in enzyme inhibition (e.g., LSD1) were resolved by incorporating entropy-enthalpy compensation analysis .

Q. How can Hammett analysis and Linear Free Energy Relationships (LFER) be applied to study electronic effects in derivatives of this compound?

  • Methodological Answer : Correlate substituent-dependent UV-Vis λmax values with Hammett σ constants (σ⁺ for electron-withdrawing groups, σ⁻ for electron-donating groups). Multi-linear regression models can dissect steric vs. electronic contributions. For example, in (E)-N’-(1-phenylethylidene)benzohydrazides, LFER revealed dominant resonance effects over inductive effects . Extend this approach to assess reactivity in serine-modified derivatives.

Q. What experimental designs validate the compound’s role in neurodegenerative pathways, given serine’s metabolic implications?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C-serine) to track incorporation into proteins like TDP-43, which is enriched in serine residues and linked to ALS . Combine metabolomics (LC-MS) with proteomic profiling to identify dysregulated pathways (e.g., amino acid metabolism). Validate findings in neuronal cell models using CRISPR knockouts of serine biosynthesis enzymes .

Q. How can researchers design reproducible synthetic protocols while accounting for variability in ligand-metal complexation?

  • Methodological Answer : Standardize molar ratios (e.g., 2:1 ligand:VO²⁺) and monitor reaction progress via UV-Vis or cyclic voltammetry. Reproduce literature protocols (e.g., oxovanadium(IV) complexes) with strict control of atmospheric O₂ and moisture . Document deviations in yield or geometry using FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Data Analysis and Validation

Q. What statistical frameworks are recommended for analyzing contradictory bioactivity data across studies?

  • Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to aggregate data from heterogeneous studies, weighting results by sample size and methodological rigor. Use funnel plots to detect publication bias. For cytotoxicity studies, harmonize metrics (e.g., IC50 vs. EC50) and normalize to reference compounds .

Q. How can computational models predict the compound’s reactivity in non-aqueous solvents or enzyme-binding pockets?

  • Methodological Answer : Employ hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to model solvent effects and enzyme active sites. Validate with experimental kinetics (e.g., stopped-flow spectroscopy) . For redox-active derivatives, calculate Fukui indices to identify nucleophilic/electrophilic sites .

Ethical and Reproducibility Considerations

Q. How can researchers ensure compliance with ethical guidelines when reporting cytotoxic or neuroactive properties?

  • Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For in vivo work, obtain institutional animal care approvals and report ARRIVE guidelines. Share raw data via repositories like Zenodo to enhance transparency .

Q. What steps mitigate reproducibility challenges in crystallographic studies of Schiff base derivatives?

  • Methodological Answer : Deposit crystallographic data (e.g., CIF files) in the Cambridge Structural Database. For disordered structures (e.g., benzylidene moieties), refine using SHELXL and validate with R-factor convergence metrics . Cross-check unit cell parameters against analogous compounds (e.g., monoclinic P21/n symmetry in [(E)-(1-Phenylethylidene)amino]urea) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.